Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a phenyl group, and a sulfanyl group attached to a dihydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Future Directions
The study of novel pyrimidine derivatives is a vibrant area of research in medicinal chemistry. This compound, with its combination of a pyrimidine ring, a phenyl group, and a 2,3-dichlorophenyl group, could potentially have interesting biological activity. Future research could explore its synthesis, properties, and potential applications .
Mechanism of Action
Target of Action
The compound ethyl 4-(2,3-dichlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is structurally similar to Felodipine , a well-known calcium channel blocker. Therefore, it’s plausible that the primary target of this compound could be the L-type calcium channels present in vascular smooth muscle cells .
Mode of Action
The compound likely acts by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This inhibition of calcium influx into smooth muscle cells prevents calcium-dependent myocyte contraction and vasoconstriction .
Biochemical Pathways
The compound’s action on L-type calcium channels affects the calcium signaling pathway. By inhibiting calcium influx, it disrupts the normal biochemical pathways that rely on calcium as a second messenger. This can lead to a decrease in muscle contraction and a subsequent decrease in vasoconstriction .
Pharmacokinetics
Felodipine has a bioavailability of 15%, is metabolized hepatically, and excreted renally .
Result of Action
The inhibition of calcium influx into smooth muscle cells leads to a decrease in muscle contraction, resulting in vasodilation . This can help in conditions like hypertension where there is a need to lower blood pressure.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce the same metabolic enzymes could affect the compound’s bioavailability . Additionally, physiological conditions like liver or kidney function could also impact the compound’s pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyrimidine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a thiourea under acidic conditions. The reaction is usually carried out in ethanol as a solvent and requires heating to reflux temperatures to facilitate the formation of the dihydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate: Shares the dichlorophenyl group but differs in the rest of the structure.
3-Methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains a dichlorophenyl group and a dihydropyridine ring but has different substituents.
Uniqueness
Ethyl 6-(2,3-dichlorophenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and the dihydropyrimidine ring
Properties
IUPAC Name |
ethyl 4-(2,3-dichlorophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-2-25-18(24)14-16(11-7-4-3-5-8-11)22-19(26)23-17(14)12-9-6-10-13(20)15(12)21/h3-10,17H,2H2,1H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRNZRHLSSJQQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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